molecular formula C3H6N4 B103705 1-Methyl-1h-1,2,4-triazol-5-amine CAS No. 15795-39-8

1-Methyl-1h-1,2,4-triazol-5-amine

Cat. No.: B103705
CAS No.: 15795-39-8
M. Wt: 98.11 g/mol
InChI Key: XBTDXUGMCUNQDP-UHFFFAOYSA-N
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Description

1-Methyl-1h-1,2,4-triazol-5-amine is a heterocyclic compound with the molecular formula C3H6N4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions and applications. It appears as a colorless crystalline solid and is soluble in organic solvents like ethanol, chloroform, and dimethylformamide .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Methyl-1h-1,2,4-triazol-5-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing biochemical processes. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. In general, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in various cellular functions, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term exposure. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. In vivo studies have also demonstrated that the long-term effects of this compound can vary depending on the dosage and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with different dosages leading to varying outcomes. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are likely due to the compound’s interactions with critical biomolecules and disruption of essential cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and overall efficacy in biochemical and cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular function. For example, nuclear localization of this compound can influence gene expression by interacting with transcription factors, while mitochondrial localization can affect cellular metabolism and energy production .

Preparation Methods

1-Methyl-1h-1,2,4-triazol-5-amine can be synthesized through several methods. One common synthetic route involves the reaction of methyl cyanide with ammonia to form formamide, which then reacts with sodium cyanate under basic conditions to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-1h-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Methyl-1h-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-7-3(4)5-2-6-7/h2H,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTDXUGMCUNQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340691
Record name 1-methyl-1h-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15795-39-8
Record name 1-methyl-1h-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,4-triazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key difference in the synthetic pathways leading to 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine and 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine?

A: The research demonstrates that the regioselectivity of the reaction between methylhydrazine and different dimethyl N-cyanoimidocarbonate derivatives dictates which isomer is formed [, ]. Specifically:

  • 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine (4) is synthesized with high yield by reacting dimethyl N-cyanoimidocarbonate (1b) with methylhydrazine [].
  • Conversely, 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine (5) is obtained through the reaction of dimethyl N-cyanothioimidocarbonate (1c) with methylhydrazine [].

Q2: How was the structure of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine definitively confirmed?

A: While spectroscopic methods can provide valuable structural information, X-ray crystallography offers unambiguous confirmation. In this research, the structure of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine (4) was unequivocally confirmed through X-ray crystallographic analysis of its adduct with benzenesulfonyl isocyanate (compound 7) []. This technique allowed researchers to visualize the three-dimensional arrangement of atoms within the molecule, providing definitive proof of its structure.

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